molecular formula C10H11F2NO2 B12306858 2-Amino-4-(2,5-difluorophenyl)butanoic acid

2-Amino-4-(2,5-difluorophenyl)butanoic acid

Cat. No.: B12306858
M. Wt: 215.20 g/mol
InChI Key: XEHBWDCZWQCJRP-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-difluorophenyl)butanoic acid, with a molecular formula of C 10 H 11 F 2 NO 2 , is a fluorinated amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial chiral building block and synthetic intermediate for the development of active pharmaceutical ingredients (APIs) . Its structure, featuring a difluorophenyl moiety, is particularly valuable for creating analogs and studying structure-activity relationships, especially in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors . For instance, the (R)-enantiomer of closely related Boc-protected analogs is recognized as a specified impurity in the synthesis of Sitagliptin, a medication used for type 2 diabetes . This highlights the importance of this compound in ensuring the quality and purity of complex drug substances during development and manufacturing. As a fine chemical, it falls under categories such as pharmaceutical standards, impurities, and metabolic intermediates . Proper handling and storage are recommended, typically at refrigerated temperatures of 2-8°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(2,5-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBWDCZWQCJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Breakdown

Step Reagents/Conditions Intermediate Yield
1 Oxalyl chloride, DMF, CH₂Cl₂ Acid chloride 92%
2 LiOH, MTBE Methyl ester 85%
3 DIAD, Ph₃P, toluene Cyclized azetidinone 78%
4 Tartaric acid, MeOH Final product 65%

Critical optimizations include:

  • Solvent Selection : Dichloromethane and methyl tert-butyl ether (MTBE) minimize side-product formation during esterification.
  • Temperature Control : Maintaining 20–25°C during LiOH-mediated hydrolysis prevents racemization.

Asymmetric Alkylation Using Chiral Auxiliaries

A 2019 study demonstrated the use of a recyclable Ni(II) complex with a glycine Schiff base for enantioselective synthesis. This method achieves >97% enantiomeric excess (ee) via:

  • Chiral Ligand Binding : (S)-Proline-derived ligands coordinate with Ni(II), forming a rigid complex that directs alkylation stereochemistry.
  • Alkylation with CF₃–CH₂–I : The glycine complex reacts with 1,1,1-trifluoro-2-iodoethane under basic conditions (K₂CO₃/DMF).
  • Acid Hydrolysis : HCl-mediated cleavage releases the free amino acid, yielding 75–80% after recrystallization.

Advantages : The chiral auxiliary is recovered and reused, reducing costs for large-scale production (>300 g).

Protective Group Strategies

The tert-butoxycarbonyl (Boc) group is widely used to protect the amine during synthesis. A 2023 protocol describes:

  • Boc Protection : Treating the free amine with Boc₂O in THF, catalyzed by DMAP.
  • Carboxylic Acid Activation : EDCl/HOBt-mediated coupling with 2,5-difluorophenylacetyl chloride.
  • Deprotection : TFA in dichloromethane removes the Boc group, yielding the final product in 85% overall yield.

Key Data :

Parameter Value
Boc Protection Yield 95%
Coupling Efficiency 89%
Deprotection Yield 97%

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost ($/g)
Suzuki–Miyaura 65–75 N/A Moderate 120–150
Multi-Step Organic 60–70 N/A High 80–100
Asymmetric Alkylation 75–80 >97 High 60–80
Enzymatic 50–60 >99 Low 200–300

Insights : Asymmetric alkylation offers the best balance of yield, enantiopurity, and cost for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 2-amino-4-(2,5-difluorophenyl)butanoic acid derivatives is as inhibitors of the enzyme dipeptidyl peptidase-IV (DP-IV). DP-IV inhibitors are significant in the management of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by inhibiting the breakdown of incretin hormones.

  • Case Study : Research indicates that modifications to the phenyl group in these compounds can improve their efficacy as DP-IV inhibitors. For instance, a study demonstrated that substituents on the phenyl ring could enhance binding affinity and selectivity towards DP-IV, suggesting a pathway for developing more effective diabetes treatments .

Synthesis and Structural Variations

2.1 Asymmetric Synthesis Techniques

The synthesis of this compound has been optimized through various asymmetric synthesis methods. These methods are crucial for producing enantiomerically pure compounds that exhibit desired biological activities.

  • Data Table: Synthesis Methods
Method TypeDescriptionYield (%)Reference
Asymmetric HydrogenationUtilizes rhodium catalysts for high enantiomeric excess85
Enzymatic ResolutionEmploys transaminases for selective production90

Biochemical Applications

3.1 Noncanonical Amino Acid Tools

In biochemical research, this compound serves as a noncanonical amino acid that can be incorporated into peptides and proteins. This incorporation can modify protein function or stability.

  • Case Study : A study highlighted the use of this compound in creating peptidomimetics that mimic natural peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design where modifications to peptide structures can lead to better therapeutic agents .

Agricultural Applications

4.1 Herbicide Development

Another promising application of derivatives of this compound is in herbicide formulation. Compounds with similar structures have been shown to possess herbicidal properties.

  • Case Study : Research has indicated that certain derivatives exhibit broad-spectrum herbicidal activity, making them suitable candidates for agricultural applications . The mechanism often involves interference with plant metabolic pathways, leading to effective weed control.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorophenyl Substitution

2-Amino-4-(3,5-difluorophenyl)butanoic Acid
  • Molecular Formula: C₁₀H₁₁F₂NO₂ (identical to the target compound)
  • CAS : 1260597-01-0
  • Key Difference : Fluorine atoms at the 3- and 5-positions of the phenyl ring instead of 2- and 5-.
  • Implications : The 3,5-substitution pattern may alter steric interactions in binding pockets compared to the 2,5-isomer. This positional change could reduce metabolic stability or affinity for biological targets due to differences in electron distribution .
Sitagliptin Impurities
  • Sitagliptin Impurity 1: (R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
  • Sitagliptin Impurity 2: (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
  • Key Differences: Fluorine substitution patterns (3,4- and 2,4- vs. 2,5-). Presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Implications : The Boc group increases molecular weight (e.g., ~300 g/mol vs. 215.2 g/mol for the target compound) and alters solubility and reactivity. These impurities are intermediates in Sitagliptin synthesis, where fluorine positioning affects regioselectivity during coupling reactions .

Functional Group Variations

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate
  • Molecular Formula: C₁₀H₁₁F₂NO₂
  • CAS : 837430-28-1
  • Key Differences: Propanoate backbone (shorter chain) vs. butanoic acid. Ester group (methyl ester) instead of a free carboxylic acid.
  • The shorter chain may reduce steric bulk, affecting binding interactions .

Fluorinated Benzoic Acid Derivatives

2-Amino-4-fluorobenzoic Acid
  • Molecular Formula: C₇H₆FNO₂
  • CAS : 446-32-2
  • Key Differences: Benzoic acid core vs. butanoic acid backbone. Single fluorine substitution at position 4.
  • Implications: The aromatic benzoic acid structure confers higher melting points (188–196°C) compared to aliphatic amino acids, which typically have lower melting points. The reduced fluorine count may limit electronic effects .
2-Amino-5-fluorobenzoic Acid
  • Molecular Formula: C₇H₆FNO₂
  • CAS : 446-08-2
  • Key Difference : Fluorine at position 5 instead of 4.
  • Implications : Melting point (182–184°C) is slightly lower than the 4-fluoro isomer, suggesting subtle differences in crystal packing due to fluorine positioning .

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Positions Functional Groups Notable Properties
2-Amino-4-(2,5-difluorophenyl)butanoic acid C₁₀H₁₁F₂NO₂ 215.2 2,5 Amino, carboxylic acid Intermediate in drug synthesis
(2S)-2-amino-4-(3,5-difluorophenyl)butanoic acid C₁₀H₁₁F₂NO₂ 215.2 3,5 Amino, carboxylic acid Positional isomer
Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate C₁₀H₁₁F₂NO₂ 215.2 2,5 Amino, methyl ester Enhanced lipophilicity
2-Amino-4-fluorobenzoic acid C₇H₆FNO₂ 155.12 4 Amino, benzoic acid High melting point (188–196°C)

Research Findings and Implications

  • Fluorine Positioning : The 2,5-difluorophenyl group in the target compound may optimize electronic effects for drug-receptor interactions compared to 3,5- or 3,4-substituted analogs, as seen in Sitagliptin impurities .
  • Backbone Modifications: Propanoate esters (e.g., CAS 837430-28-1) are more lipophilic than carboxylic acids, favoring passive diffusion but requiring metabolic activation .
  • Synthetic Utility : The tert-butoxycarbonyl group in Sitagliptin impurities highlights the role of protecting groups in intermediate stability during multi-step syntheses .

Biological Activity

2-Amino-4-(2,5-difluorophenyl)butanoic acid, also known as a derivative of beta-amino acids, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is particularly notable for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.

Chemical Structure and Properties

The molecular structure of this compound includes a butanoic acid chain attached to a difluorinated phenyl group. The presence of fluorine atoms enhances its chemical properties, influencing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10_{10}H10_{10}F2_{2}N1_{1}O2_{2}
Molecular Weight215.19 g/mol
SolubilityHigh in polar solvents
pKaApproximately 3.5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, acting as an agonist or antagonist that influences cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : It has been studied for its potential role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .
  • Neuromodulation : Preliminary studies suggest that it may act as a neuromodulator, influencing neurotransmitter release and synaptic transmission .
  • Anti-inflammatory Effects : Its anti-inflammatory properties are under investigation for potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are notable findings:

  • DPP-IV Inhibitor Studies :
    • A study demonstrated that derivatives of this compound significantly inhibit DPP-IV activity in vitro, leading to increased levels of incretin hormones which help regulate blood sugar levels .
  • Neuropharmacological Effects :
    • Research indicated that the compound could enhance synaptic plasticity in neuronal cultures, suggesting a role in cognitive enhancement or neuroprotection .
  • Anti-inflammatory Mechanisms :
    • In vivo models showed that treatment with this compound reduced markers of inflammation, indicating potential use in conditions like rheumatoid arthritis .

Q & A

Q. What synthetic strategies are recommended for preparing 2-amino-4-(2,5-difluorophenyl)butanoic acid, and how can regioselectivity of fluorine substitution be optimized?

  • Methodological Answer : A two-step approach is often employed:

Core Skeleton Construction : Use a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated phenyl precursor (e.g., 2,5-difluorophenylboronic acid) and a protected amino butanoic acid ester. This ensures regioselectivity at the 2,5-positions of the phenyl ring .

Deprotection and Purification : Acidic hydrolysis (e.g., HCl/H₂O) removes ester protecting groups. Reverse-phase HPLC with trifluoroacetic acid as a mobile phase modifier ensures high purity (>98%) .
Key Considerations: Fluorine’s electron-withdrawing effects may necessitate longer reaction times for coupling steps.

Q. Which analytical techniques are most robust for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify α-protons near the amino group (δ 3.1–3.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).
  • ¹⁹F NMR : Distinct signals for 2-F (δ -115 to -120 ppm) and 5-F (δ -125 to -130 ppm) confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 244.0822) validates molecular formula.
  • HPLC : Use a C18 column (ACN/H₂O gradient) to detect impurities (<0.5%) .

Advanced Research Questions

Q. How do electronic effects of the 2,5-difluorophenyl moiety influence nucleophilic substitution kinetics?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine at the 2- and 5-positions creates a meta-directing electronic environment, reducing electron density at the para position. This slows electrophilic aromatic substitution but enhances reactivity in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs via kinetic HPLC monitoring. For example, nitro group substitution at the para position proceeds 3× slower in fluorinated derivatives .

Q. What computational approaches predict conformational stability, and how do they align with experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict lowest-energy conformers. The fluorophenyl group adopts a planar orientation relative to the butanoic acid backbone due to steric and electronic constraints .
  • Validation via NMR : NOESY correlations between the aromatic protons and the β-methylene group (δ 2.4–2.6 ppm) confirm computational predictions .

Q. How does this compound interact with bacterial aromatic catabolic pathways?

  • Methodological Answer :
  • Microbial Metabolism Studies : Incubate with Pseudomonas spp. under aerobic conditions. Monitor degradation via LC-MS for metabolites like 2,5-difluorocatechol (m/z 160.03). Fluorine’s stability slows ring cleavage compared to hydroxylated analogs .
  • Enzyme Inhibition Assays : Test inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD) using fluorimetric assays. IC₅₀ values correlate with fluorine’s electronegativity .

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